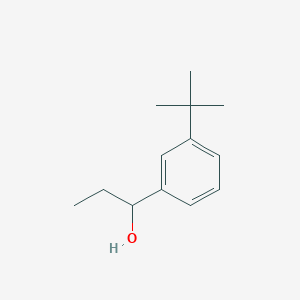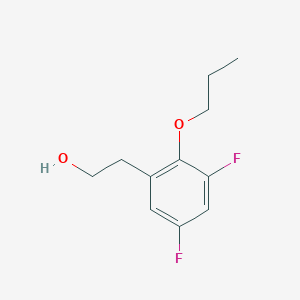
3-Chloro-4-iso-pentoxyphenyl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-iso-pentoxyphenyl methyl sulfide is an organic compound with the molecular formula C12H17ClOS It is characterized by the presence of a chlorine atom, an iso-pentoxy group, and a methyl sulfide group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-iso-pentoxyphenyl methyl sulfide typically involves the reaction of 3-chloro-4-hydroxyphenyl methyl sulfide with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-iso-pentoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the methyl sulfide group can be oxidized to form sulfoxides or sulfones.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Reduction: The compound can undergo reduction reactions to remove the chlorine atom or reduce the sulfur atom to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phenyl derivatives.
Reduction: Dechlorinated or desulfurized products.
Applications De Recherche Scientifique
3-Chloro-4-iso-pentoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-iso-pentoxyphenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and the iso-pentoxy group can influence its binding affinity and specificity. The sulfur atom in the methyl sulfide group can participate in redox reactions, affecting the compound’s overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-methoxyphenyl methyl sulfide
- 3-Chloro-4-ethoxyphenyl methyl sulfide
- 3-Chloro-4-propoxyphenyl methyl sulfide
Uniqueness
3-Chloro-4-iso-pentoxyphenyl methyl sulfide is unique due to the presence of the iso-pentoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted phenyl methyl sulfides
Propriétés
IUPAC Name |
2-chloro-1-(3-methylbutoxy)-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-9(2)6-7-14-12-5-4-10(15-3)8-11(12)13/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNQEUGFKOVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7989845.png)



![4-[2-(1,3-Dioxolan-2-yl)methoxy]benzaldehyde](/img/structure/B7989877.png)


![3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol](/img/structure/B7989909.png)



